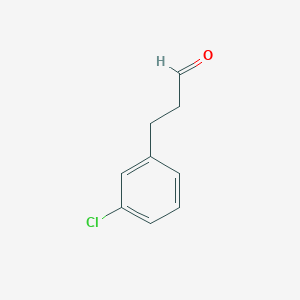

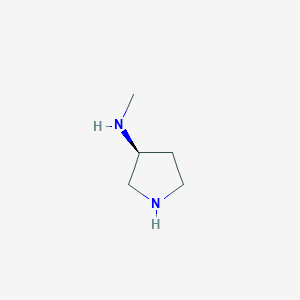

(R)-2-Ethylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any synonyms or trade names would also be mentioned.

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and the overall yield.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions. The compound’s stability under different conditions might also be examined.Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.). The compound’s chemical stability and reactivity would also be discussed.Applications De Recherche Scientifique

Photophysical Behavior and Non-Covalent Interactions in Zinc Complexes

Research involving (R)-2-ethylmorpholine focuses on its role in the synthesis of dinuclear zinc(II) complexes to study the influence of para substituents on photophysical behavior and non-covalent interactions. These zinc complexes, derived from ligands including N-ethylmorpholine, exhibit unique fluorescence and phosphorescence properties controlled by para substitution. The study provides insights into the structural diversity and photophysical properties of these complexes, highlighting the significance of non-covalent interactions facilitated by the (R)-2-ethylmorpholine moiety (Chakraborty et al., 2015).

Stereoselective Synthesis

(R)-2-Ethylmorpholine plays a critical role in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the production of pharmacologically important compounds. The synthesis involves asymmetric hydrogenation, highlighting the compound's utility in facilitating enantioselective reactions. This application demonstrates its importance in fine chemical synthesis and the pharmaceutical industry, providing a pathway to produce optically pure products (Kluson et al., 2019).

Surface Modification and Adhesion Improvement

In the field of materials science, (R)-2-ethylmorpholine derivatives have been utilized in the surface treatment of rubber materials to enhance adhesion properties. The treatment involves chlorination processes that modify the rubber surface, improving its compatibility with adhesives. This application underscores the compound's utility in modifying material surfaces for industrial applications, particularly in improving the adhesion properties of synthetic rubbers (Romero-Sánchez et al., 2000).

Catalysis and Organic Synthesis

(R)-2-Ethylmorpholine is involved in the synthesis of novel compounds through catalytic processes, such as the rhodium(II) acetate-catalyzed carbene insertion. These studies highlight its role in facilitating the development of new methodologies for organic synthesis, contributing to the advancement of pharmaceutical and fine chemical production. The versatility of (R)-2-ethylmorpholine in catalysis showcases its potential in creating bioactive compounds of interest to the pharmaceutical industry (Trstenjak et al., 2013).

Gas Absorption and Separation Processes

Recent studies have also explored the application of (R)-2-ethylmorpholine derivatives in gas absorption and separation processes. These studies involve the synthesis of carboxylate protic ionic liquids containing (R)-2-ethylmorpholine for the absorption of gases like H2S. The low cost and viscosity of these ionic liquids, combined with their effective gas absorption properties, demonstrate the potential of (R)-2-ethylmorpholine derivatives in environmental and industrial processes aimed at gas purification and separation (Zhao et al., 2018).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and any other hazards associated with its use. Information on safe handling and disposal would also be included.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

For a specific compound like “®-2-Ethylmorpholine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, your institution’s library is also a good resource. You could also consider reaching out to a chemistry professor or professional chemist for guidance.

Propriétés

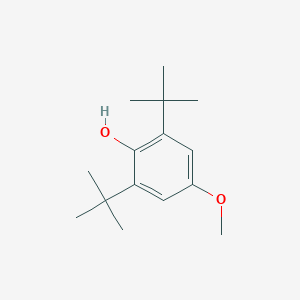

IUPAC Name |

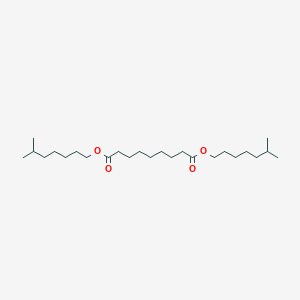

(2R)-2-ethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649702 |

Source

|

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Ethylmorpholine | |

CAS RN |

1313176-45-2 |

Source

|

| Record name | (2R)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)